molecular formula C15H10ClNO2 B15249430 N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide CAS No. 16304-68-0

N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide

Cat. No.: B15249430
CAS No.: 16304-68-0
M. Wt: 271.70 g/mol
InChI Key: BOBGLLIZADGUGQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is a chemical compound with the molecular formula C15H10ClNO2 It is a derivative of fluorenone, characterized by the presence of a chloro group at the 4-position and an acetamide group at the 1-position of the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide typically involves the acylation of 4-chloro-9H-fluoren-9-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenol derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(9-Oxo-9H-fluoren-1-yl)-acetamide: Similar structure but lacks the chloro group.

    N-(9-Isopropyl-9H-fluoren-2-yl)-acetamide: Contains an isopropyl group instead of a chloro group.

    N-(9-Ethyl-9H-fluoren-2-yl)-acetamide: Contains an ethyl group instead of a chloro group.

Uniqueness

N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also contribute to its antimicrobial and anticancer properties .

Properties

CAS No.

16304-68-0

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

N-(4-chloro-9-oxofluoren-1-yl)acetamide

InChI

InChI=1S/C15H10ClNO2/c1-8(18)17-12-7-6-11(16)13-9-4-2-3-5-10(9)15(19)14(12)13/h2-7H,1H3,(H,17,18)

InChI Key

BOBGLLIZADGUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Cl)C3=CC=CC=C3C2=O

Origin of Product

United States

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